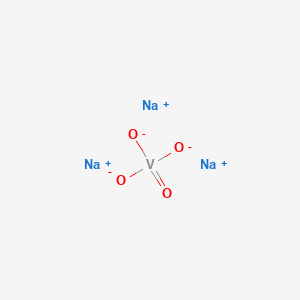

Sodium orthovanadate

描述

Sodium orthovanadate (Na₃VO₄, SOV) is a vanadium-based compound with diverse biochemical applications, including anticancer, antidiabetic, and enzyme inhibitory activities. It is widely studied for its ability to inhibit protein tyrosine phosphatases (PTPs) and Na+/K+-ATPase, impacting cellular signaling, ion transport, and metabolic pathways .

In cancer research, SOV demonstrates potent activity against hepatocellular carcinoma (HCC), particularly in overcoming sorafenib resistance. It suppresses hypoxia-inducible factor (HIF) pathways (HIF-1α and HIF-2α), downregulates VEGF, and induces apoptosis via caspase activation and PARP cleavage . SOV also inhibits Na+/K+-ATPase activity, which is elevated in drug-resistant cancer cells, thereby re-sensitizing them to chemotherapy . In diabetic models, SOV mimics insulin by lowering blood glucose without altering plasma insulin levels, likely through PTP inhibition and enhanced glycolysis .

准备方法

原钒酸钠通常通过将五氧化二钒溶解在氢氧化钠溶液中合成。 反应如下:[ \text{V}2\text{O}_5 + 6 \text{NaOH} \rightarrow 2 \text{Na}_3\text{VO}_4 + 3 \text{H}_2\text{O} ] 该过程包括加热溶液直至其变为无色,然后冷却并调节 pH 值至约 10 {_svg_2}。工业生产方法遵循类似的程序,确保化合物的纯度和稳定性。

化学反应分析

pH-Dependent Condensation Equilibria

Orthovanadate ions (VO₄³⁻) undergo reversible polymerization in aqueous solutions, governed by pH:

| pH Range | Dominant Species | Reaction |

|---|---|---|

| >10 | Monomeric VO₄³⁻ | Stable in alkaline conditions. |

| 6–8 | Decavanadate (V₁₀O₂₈⁶⁻) | |

| <6 | Polyoxovanadates (e.g., V₂O₇⁴⁻) | Further condensation into metavanadate chains or rings . |

Key Insight : Decavanadate formation is kinetically slow but dominates at neutral pH, while boiling at pH 10 reverses polymerization to monomers .

Redox Reactions

This compound participates in redox processes due to vanadium’s multiple oxidation states (+3 to +5):

| Reaction Type | Conditions | Example |

|---|---|---|

| Reduction | Acidic media, reducing agents | (forming vanadyl ions) |

| Oxidation | Alkaline media, strong oxidizers | (peroxovanadate formation) |

Biological Relevance : Acts as a phosphate analog, inhibiting phosphatases by mimicking transition states during catalysis .

Substitution and Coordination Chemistry

Vanadate ions substitute for phosphate in biochemical systems:

- ATPase Inhibition : Competes with phosphate in ATP-binding pockets, blocking hydrolysis .

- Enzyme Mimicry : Forms stable complexes with proteins (e.g., albumin), altering phosphorylation dynamics .

Structural Studies : X-ray crystallography reveals VO₄³⁻ adopting tetrahedral geometry, similar to PO₄³⁻, enabling competitive inhibition .

Hydration-Dehydration Dynamics

Hydration state critically impacts reactivity:

| Hydrate | Conditions | Application |

|---|---|---|

| Na₃VO₄·2H₂O | Room temperature, pH 10 | Standard lab inhibitor for phosphatases . |

| Na₃VO₄·16H₂O | Alcohol precipitation | Used in crystallography studies . |

Thermal Behavior : Anhydrous Na₃VO₄ melts at 850–866°C, forming a glassy phase upon cooling .

Industrial and Environmental Reactions

In metallurgical processes (e.g., salt-roasting of vanadium ores):

科学研究应用

Biochemical Applications

1.1 Protein Tyrosine Phosphatase Inhibition

Sodium orthovanadate is widely recognized as a potent inhibitor of protein tyrosine phosphatases (PTPs). This property makes it invaluable in studying signal transduction pathways, particularly those involving phosphorylation.

- Case Study : A study demonstrated that treatment with this compound in pig oocytes resulted in over 90% pronuclear formation and cortical granule exocytosis, indicating its role in fertilization events through PTP inhibition .

1.2 Blood-Brain Barrier Protection

Recent research has shown that this compound can protect against blood-brain barrier (BBB) disruption following subarachnoid hemorrhage (SAH). The compound appears to exert its protective effects via the phosphorylation of phosphatase and tensin homolog (PTEN), which is crucial for maintaining BBB integrity.

- Findings : In a rat model, this compound significantly improved neurofunction and reduced Evans blue dye extravasation, suggesting enhanced BBB stability .

Pharmacological Applications

2.1 Neuroprotection

This compound has been studied for its neuroprotective properties, particularly in conditions like ischemia and SAH. Its ability to modulate signaling pathways involved in cell survival makes it a candidate for therapeutic interventions.

- Data Summary :

Cellular and Molecular Biology Applications

3.1 Modulation of Cellular Signaling

This compound's role as a signaling molecule has been explored in various cellular contexts. It can activate pathways typically regulated by growth factors, making it useful for elucidating mechanisms of cell proliferation and differentiation.

- Example : this compound treatment results in increased phosphorylation of MAPK pathways, which are critical for cell growth and survival .

Environmental Applications

4.1 Impact on Microplastics Research

Emerging studies have investigated the effects of this compound on microplastics pollution, particularly under changing environmental conditions such as ocean warming.

- Research Insight : this compound was used to assess the impact of microplastics on aquatic ecosystems, highlighting its relevance beyond traditional biochemical applications .

Summary Table of Applications

作用机制

原钒酸钠通过模拟磷酸盐和抑制 ATP 酶和磷酸酶等酶来发挥作用。 它充当竞争性抑制剂,结合这些酶的活性位点并阻止它们的正常功能 。 这种抑制可以通过稀释或添加 EDTA 逆转 。 该化合物还会影响各种细胞通路,包括那些参与凋亡和葡萄糖代谢的通路 .

相似化合物的比较

Other Vanadium Compounds

Vanadium derivatives vary in oxidation states, solubility, and biological effects. Key comparisons include:

Mechanistic Insights :

- SOV’s intermediate cytotoxicity (vs. NaVO₃ and VOSO₄) balances efficacy and safety in therapeutic contexts .

- Unlike vanadyl sulfate, SOV accumulates more in kidneys and bones, necessitating careful dosing to avoid nephrotoxicity .

Enzyme Inhibitors

PTP1B Inhibitors

Key Findings :

- SOV’s competitive inhibition contrasts with Compounds 4–5’s non-competitive binding, which may reduce off-target effects .

- SOV’s dual action on PTPs and ATPases makes it versatile but less selective .

Alkaline Phosphatase Inhibitors

| Compound | pIC₅₀ | Reversibility | Application | References |

|---|---|---|---|---|

| SOV | 6.61 | Reversible | Research on enzyme kinetics. | |

| EDTA | 3.07 | Irreversible | Chelating agent; less specific. |

Anticancer Agents

HIF Pathway Inhibitors

Mechanistic Contrast :

- SOV uniquely suppresses both HIF-1α and HIF-2α nuclear localization, enhancing hypoxia-specific cytotoxicity .

Na+/K+-ATPase Inhibitors

Key Insight :

- SOV’s ATPase inhibition is dose-dependent and reversible, unlike cardiac glycosides (e.g., ouabain), which bind irreversibly .

Insulin-Mimetic Agents

Mechanistic Difference :

- SOV enhances fatty acid synthase (FAS) and Δ9-desaturase activity, improving lipid metabolism in diabetic models .

Advantages :

- Multitarget Action : Inhibits PTPs, ATPases, and HIF pathways, enabling broad therapeutic applications.

- Synergy : Enhances sorafenib efficacy in resistant HCC via HIF suppression and apoptosis induction .

Limitations :

生物活性

Sodium orthovanadate (SOV), a phosphate analog, has garnered attention in biomedical research due to its diverse biological activities. This compound exhibits significant effects on various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways. Below is a detailed exploration of its biological activity, supported by case studies and research findings.

SOV primarily functions as an inhibitor of protein tyrosine phosphatases (PTPs) and ATPases, leading to the activation of protein tyrosine kinases (PTKs). This dual action affects several cellular pathways:

- Inhibition of PTPs : SOV inhibits nonselective PTPs, which are crucial for cellular signaling and regulation of cell growth.

- Activation of PTKs : The inhibition of PTPs results in increased PTK activity, promoting mitogenic signals that can lead to cell proliferation or apoptosis depending on the context .

Effects on Cancer Cells

Numerous studies have investigated the anti-cancer properties of SOV across different types of malignancies:

- Anaplastic Thyroid Carcinoma (ATC) : SOV has been shown to inhibit the growth of ATC cells by inducing G2/M phase cell cycle arrest and apoptosis. In vitro studies demonstrated that SOV reduced cell viability in a concentration-dependent manner, with IC50 values decreasing over time .

- Hepatocellular Carcinoma (HCC) : Research indicates that SOV suppresses HCC cell growth both in vitro and in vivo. It induces cell cycle arrest at the G2/M phase and promotes programmed cell death through mechanisms that may involve the downregulation of ATPase activity .

- Other Cancers : SOV has also demonstrated efficacy against lung, prostate, bladder, and liver cancers. Its ability to induce apoptosis and inhibit tumor growth suggests potential as a therapeutic agent in oncology .

Neuroprotective Effects

SOV has been reported to exhibit neuroprotective properties, particularly in models of oxidative stress. It can mitigate damage caused by reactive oxygen species (ROS), which are implicated in neurodegenerative diseases. In models of subarachnoid hemorrhage, SOV was shown to protect against blood-brain barrier disruption, potentially through phosphorylation pathways involving PTEN .

Case Studies

-

Study on ATC Cells :

- Objective : To evaluate the effects of SOV on human ATC cells.

- Findings : Treatment with SOV resulted in significant apoptosis and cell cycle arrest at G2/M phase. The study highlighted the concentration-dependent nature of SOV's effects, where lower concentrations promoted growth while higher concentrations inhibited it .

- Neuroprotection in Subarachnoid Hemorrhage :

- HCC Model Study :

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical safety considerations when handling sodium orthovanadate in laboratory settings?

this compound is classified under GHS as acutely toxic (oral, dermal, inhalation) and a skin irritant. Researchers must:

- Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation of aerosols .

- Store in sealed containers away from heat and incompatible materials (e.g., strong acids/oxidizers) .

- Implement emergency protocols for spills, including neutralization with appropriate agents and proper waste disposal .

Q. How does this compound inhibit phosphatases, and what experimental controls are necessary to validate its efficacy?

this compound acts as a competitive inhibitor by mimicking phosphate groups, binding to phosphatase active sites. To confirm inhibition:

- Include positive controls (e.g., purified phosphatase activity assays) and negative controls (omitting vanadate) .

- Validate via Western blotting for phosphorylation-dependent epitopes (e.g., tyrosine-phosphorylated proteins) .

Q. What are the stability requirements for this compound solutions, and how can degradation be prevented?

this compound solutions degrade under acidic conditions. To stabilize:

- Adjust pH to 10 using NaOH and boil to dissolve precipitates .

- Aliquot and store at -20°C to prevent oxidation .

- Monitor solution clarity; discard if turbidity develops .

Advanced Research Questions

Q. How can this compound’s dual inhibition of transcription-dependent and -independent p53 apoptosis pathways be experimentally distinguished?

- Transcription-dependent pathway : Use qPCR to measure p53 target genes (e.g., BAX, PUMA) and compare with inhibitors like pifithrin-α .

- Transcription-independent pathway : Employ mitochondrial fractionation assays to track p53 translocation and Bax/Bak conformational changes .

- Validate with radioprotection assays in vivo (e.g., mouse survival post-irradiation with/without vanadate pre-treatment) .

Q. What methodologies resolve conflicting data on this compound’s modulation of COX-1/COX-2 activity in macrophages?

Discrepancies arise from cell-specific responses and inhibitor selection:

- Use selective COX-2 inhibitors (e.g., NS-398) to isolate COX-1 contributions .

- Combine ELISA for prostaglandin metabolites (PGE₂, TXB₂) with Western blotting for COX-1/COX-2 protein levels .

- Control for vanadate concentration (e.g., 10 μM increases PGE₂ independently of COX-2) .

Q. How should researchers design experiments to mitigate this compound’s interference in colorimetric assays (e.g., Folin phenol)?

Vanadate absorbs at 660 nm, confounding Lowry assay results. Mitigation strategies include:

- Precipitate proteins with TCA and wash pellets thoroughly to remove vanadate .

- Use alternative assays (e.g., BCA or Bradford) with lower vanadate interference .

- Validate via spike-recovery experiments with vanadate-spiked vs. untreated samples .

Q. What in vivo models best elucidate this compound’s toxicological thresholds and mechanisms?

- Acute toxicity : Dose rodents orally (LD₅₀ ~330 mg/kg) and monitor mortality, organ histopathology, and serum biomarkers (ALT, creatinine) .

- Chronic exposure : Administer subtoxic doses (1–10 mg/kg/day) for 30+ days, assessing renal/hepatic function and oxidative stress markers (e.g., glutathione, MDA) .

- Use radiolabeled ⁴⁸V to track biodistribution and accumulation in tissues .

Q. Methodological Guidance

Q. How can researchers optimize this compound concentrations for cell culture studies without inducing cytotoxicity?

- Conduct dose-response curves (1–100 μM) with viability assays (MTT, ATP luminescence) .

- Pair with phosphatase activity assays to confirm inhibition efficacy at non-toxic doses .

- For immune cells (e.g., THP-1 macrophages), limit exposure to ≤10 μM to avoid COX-1 suppression .

Q. What statistical approaches are recommended for analyzing contradictory data in vanadate studies?

- Apply multivariate regression to control for variables (e.g., cell type, inhibitor presence) .

- Use non-parametric tests (e.g., Wilcoxon) for small datasets with non-normal distributions .

- Meta-analyze published data to identify consensus mechanisms (e.g., p53 inhibition vs. kinase activation) .

Q. Ethical and Compliance Considerations

Q. How should this compound waste be managed to comply with environmental regulations?

属性

IUPAC Name |

trisodium;trioxido(oxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.4O.V/q3*+1;;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIXIJGXTJIKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3VO4, Na3O4V | |

| Record name | sodium orthovanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_orthovanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037269 | |

| Record name | Sodium orthovanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.908 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Sodium orthovanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13721-39-6 | |

| Record name | Sodium orthovanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium vanadium oxide (Na3VO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium orthovanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium tetraoxovanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ORTHOVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7845MV6C8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。